2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate
CAS No.:
Cat. No.: VC15016527
Molecular Formula: C15H11BrFNO3
Molecular Weight: 352.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrFNO3 |
|---|---|
| Molecular Weight | 352.15 g/mol |
| IUPAC Name | [2-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C15H11BrFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20) |
| Standard InChI Key | NAJKZGXHGNNPSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F |
Introduction
2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is a synthetic organic compound characterized by its unique molecular structure, featuring a phenyl acetate group linked to a carbamoyl group with a brominated and fluorinated phenyl moiety. The chemical formula for this compound is C15H11BrFNO3, with a molecular weight of approximately 352.15 g/mol. The presence of bromine and fluorine substituents in its structure influences its chemical reactivity and biological properties, making it a subject of interest in various scientific studies.
Synthesis of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate
The synthesis of 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate typically involves several steps, including the formation of the carbamoyl group and subsequent acetylation. A common method includes the reaction of 4-bromo-2-fluoroaniline with phenyl acetate in the presence of activating agents such as triethylamine or other bases to facilitate the formation of the amide bond.
Synthesis Steps:
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Preparation of 4-Bromo-2-fluoroaniline: This involves the synthesis or procurement of the starting material.
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Formation of Carbamoyl Group: The aniline reacts with a carbamoylating agent to form the carbamoyl group.
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Acetylation: The carbamoyl derivative is then reacted with phenyl acetate to form the final compound.
Chemical Reactions:
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Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring.
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Hydrolysis: The acetate group can undergo hydrolysis under basic conditions.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures to 2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate exhibit significant biological activities, including potential anti-cancer properties. This makes it a candidate for further investigation in pharmacological studies. The compound's stability and solubility characteristics also make it suitable for various applications in organic synthesis and medicinal chemistry.
Potential Applications:
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Medicinal Chemistry: Its unique structure and reactivity make it a candidate for drug development.
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Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Data and Research Findings
| Property | Description |
|---|---|
| Molecular Formula | C15H11BrFNO3 |
| Molecular Weight | Approximately 352.15 g/mol |
| Synthesis Method | Reaction of 4-bromo-2-fluoroaniline with phenyl acetate |
| Reactivity | Influenced by bromine and fluorine substituents |
| Biological Activity | Potential anti-cancer properties |
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